molecular formula C9H9NO3 B14801132 2-Ethyl-3-nitrobenzaldehyde

2-Ethyl-3-nitrobenzaldehyde

Cat. No.: B14801132
M. Wt: 179.17 g/mol
InChI Key: KSVXKCDTLSDHJT-UHFFFAOYSA-N
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Description

2-Ethyl-3-nitrobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a nitro group (-NO2) and an ethyl group (-C2H5) attached to a benzene ring, with the aldehyde functional group (-CHO) positioned at the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-3-nitrobenzaldehyde typically involves the nitration of 2-ethylbenzaldehyde. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-3-nitrobenzaldehyde undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol solvent.

    Oxidation: Potassium permanganate, water or acetone solvent.

    Substitution: Sodium methoxide, methanol solvent.

Major Products:

    Reduction: 2-Ethyl-3-aminobenzaldehyde.

    Oxidation: 2-Ethyl-3-nitrobenzoic acid.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

2-Ethyl-3-nitrobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives may be studied for their biological activity, including potential antimicrobial and anticancer properties.

    Medicine: Research into its derivatives could lead to the development of new therapeutic agents.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-Ethyl-3-nitrobenzaldehyde exerts its effects depends on the specific reaction or application. For example, in reduction reactions, the nitro group undergoes a series of electron transfer steps facilitated by the catalyst, leading to the formation of an amine group. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects.

Comparison with Similar Compounds

    3-Nitrobenzaldehyde: Similar structure but lacks the ethyl group.

    2-Ethylbenzaldehyde: Similar structure but lacks the nitro group.

    2-Nitrobenzaldehyde: Similar structure but lacks the ethyl group.

Uniqueness: 2-Ethyl-3-nitrobenzaldehyde is unique due to the presence of both the ethyl and nitro groups, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

2-ethyl-3-nitrobenzaldehyde

InChI

InChI=1S/C9H9NO3/c1-2-8-7(6-11)4-3-5-9(8)10(12)13/h3-6H,2H2,1H3

InChI Key

KSVXKCDTLSDHJT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC=C1[N+](=O)[O-])C=O

Origin of Product

United States

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